Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, fluoro, and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 6,7-difluoroquinoline-3-carboxylate under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets involved in disease processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and disease context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- Ethyl 4-[(3-chloro-4-fluorophenyl)amino]acetate
- Ethyl (4-fluorobenzoyl)acetate
Uniqueness
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-6,7-difluoroquinoline-3-carboxylate is unique due to its specific combination of chloro, fluoro, and amino substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H12ClF3N2O2 |
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Molecular Weight |
380.7 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-fluoroanilino)-6,7-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C18H12ClF3N2O2/c1-2-26-18(25)11-8-23-16-7-15(22)14(21)6-10(16)17(11)24-9-3-4-13(20)12(19)5-9/h3-8H,2H2,1H3,(H,23,24) |
InChI Key |
YJBSLENALJKMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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